molecular formula C4H6N2OS B1489720 4(5H)-Thiazolone, 2-(methylamino)- CAS No. 16312-19-9

4(5H)-Thiazolone, 2-(methylamino)-

Cat. No.: B1489720
CAS No.: 16312-19-9
M. Wt: 130.17 g/mol
InChI Key: DDHGVUYPMIUDTI-UHFFFAOYSA-N
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Description

4(5H)-Thiazolone, 2-(methylamino)- is a heterocyclic compound containing a thiazole ring with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Thiazolone, 2-(methylamino)- typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with α-haloketones under basic conditions, leading to the formation of the thiazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 4(5H)-Thiazolone, 2-(methylamino)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4(5H)-Thiazolone, 2-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolones, depending on the specific reagents and conditions used.

Scientific Research Applications

4(5H)-Thiazolone, 2-(methylamino)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: A reduced form of thiazolone with different chemical properties.

    Thiazole: The parent compound without the carbonyl group, showing different reactivity.

    Benzothiazole: A fused ring system with distinct biological activities.

Uniqueness

4(5H)-Thiazolone, 2-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-methylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-5-4-6-3(7)2-8-4/h2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHGVUYPMIUDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507460
Record name 2-(Methylamino)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16312-19-9
Record name 2-(Methylamino)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)-4,5-dihydro-1,3-thiazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the methyl substitution in 4(5H)-Thiazolone, 2-(methylamino)- derivatives affect their interaction with the 11β-HSD1 enzyme compared to allyl substituted counterparts?

A1: Research indicates that replacing the allyl substituent with a methyl group in 4(5H)-Thiazolone, 2-(amino)- derivatives leads to a decrease in 11β-HSD1 inhibitory activity. [] Molecular modeling suggests that this difference arises from the absence of the allyl group, which allows rotation of the molecule within the enzyme's binding site. This altered binding conformation weakens the interaction between the methyl-substituted derivatives and 11β-HSD1, resulting in reduced inhibitory potency. []

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